2-AMINO-9-(2-O-METHYL-beta-D-RIBOFURANOSYL)PURINE
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Overview
Description
. This compound is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides. It has a molecular formula of C11H15N5O4 and a molecular weight of 281.27 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine involves the reaction of 2-amino-9-(beta-D-ribofuranosyl)purine with methylating agents . One common method includes the use of methyl iodide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methylation reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Methylating Agents: Methyl iodide, dimethyl sulfate.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various methylated derivatives and oxidized forms of the compound. These derivatives often exhibit different biological activities and can be used in various research applications .
Scientific Research Applications
2-Amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine has several scientific research applications:
Chemistry: Used as a reagent for the substitution of adenine nucleotide analogs.
Biology: Studied for its role in epigenetic modifications, particularly adenine methylation.
Medicine: Investigated for its antiviral properties, especially against hepatitis C and DNA viruses.
Industry: Utilized in the synthesis of other nucleoside analogs and pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine involves its incorporation into viral DNA or RNA, leading to the inhibition of viral replication. The compound mimics natural nucleosides, causing premature termination of the viral genome synthesis. This mechanism is particularly effective against viruses that rely on rapid replication, such as hepatitis C.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2’-O-methyladenosine: Another methylated nucleoside analog with similar antiviral properties.
2-Amino-6-chloropurine riboside: Known for its use in biochemical research and antiviral studies.
Uniqueness
2-Amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine is unique due to its specific methylation pattern, which enhances its stability and potency as an antiviral agent. Its ability to mimic natural nucleosides while resisting degradation makes it a valuable compound in both research and therapeutic applications.
Properties
IUPAC Name |
(2R,3R,4R,5R)-5-(2-aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-19-8-7(18)6(3-17)20-10(8)16-4-14-5-2-13-11(12)15-9(5)16/h2,4,6-8,10,17-18H,3H2,1H3,(H2,12,13,15)/t6-,7-,8-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKXGJSZRSHLBF-FDDDBJFASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=CN=C(N=C32)N)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=CN=C(N=C32)N)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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